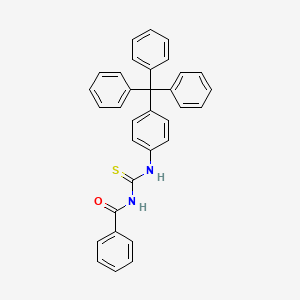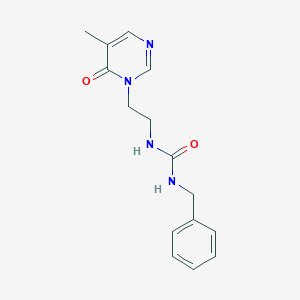
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the reaction of benzyl isocyanate with 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine to form the desired product.
Starting Materials
Benzyl isocyanate, 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine
Reaction
Step 1: Add 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine to a flask containing a stir bar and stir the solution at room temperature., Step 2: Slowly add benzyl isocyanate to the flask while stirring the solution., Step 3: Heat the reaction mixture to 60°C and stir for 24 hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the solid product., Step 5: Wash the solid product with cold water and dry it under vacuum to obtain the final product, 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.
作用机制
The mechanism of action of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is not yet fully understood. However, studies have shown that it may work by inhibiting certain enzymes and pathways involved in cell growth and division, leading to the suppression of cancer cell growth.
生化和生理效应
Studies have shown that 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain pests and weeds, and reduce inflammation. However, further research is needed to fully understand its effects and potential applications.
实验室实验的优点和局限性
One of the advantages of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is its potential as a selective anticancer agent. It has been found to exhibit cytotoxicity against cancer cells while sparing normal cells. However, one of the limitations is its low solubility, which can make it difficult to use in lab experiments.
未来方向
There are several future directions for the study of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another direction is to explore its potential as a natural herbicide or insecticide, which could have applications in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has shown potential in various fields, including medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
科学研究应用
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been studied for its potential applications in various fields. One of the most notable applications is in the field of medicine, where it has been found to exhibit potential anticancer activity. Researchers have also studied its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
属性
IUPAC Name |
1-benzyl-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-9-16-11-19(14(12)20)8-7-17-15(21)18-10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCODZGHRWGPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

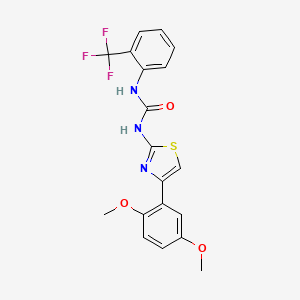
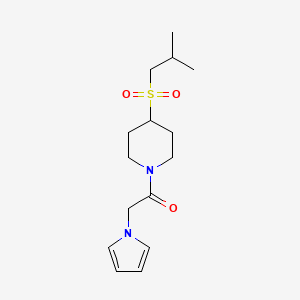
![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)

![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)
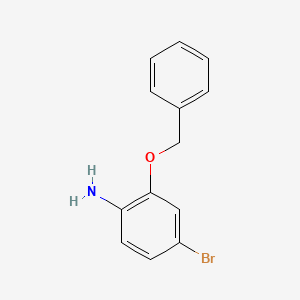
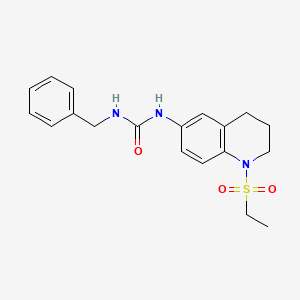
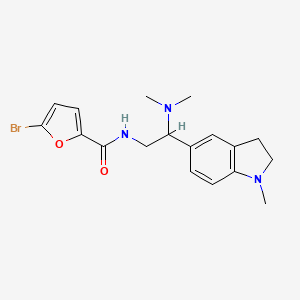
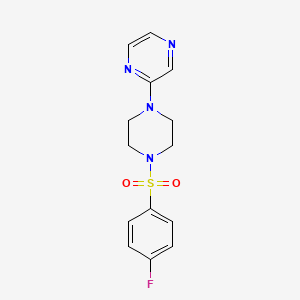
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
